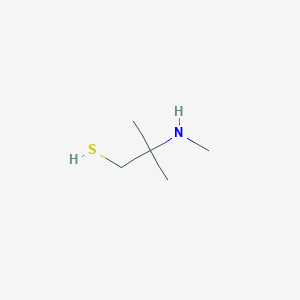
2-Methyl-2-(methylamino)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(methylamino)propane-1-thiol is an organic compound with the molecular formula C5H13NS. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)propane-1-thiol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis Reactions: The N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes two hydrolysis reactions to yield 2-amino-2-methyl-1-propanol.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, low-cost materials, and results in high product purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(methylamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alcohols.
Major Products
Disulfides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Thiols: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(methylamino)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(methylamino)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methylamino group.
2-Amino-2-methyl-1-propanol: Contains an amino group instead of a thiol group.
Uniqueness
2-Methyl-2-(methylamino)propane-1-thiol is unique due to the presence of both a thiol and a methylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C5H13NS |
|---|---|
Molekulargewicht |
119.23 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)propane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
MPYXXPQUUBZGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


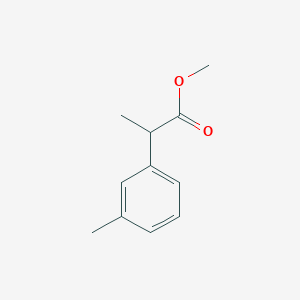
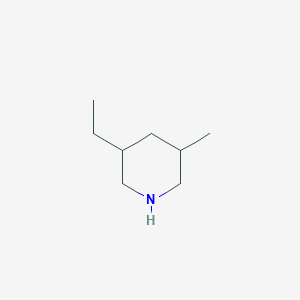
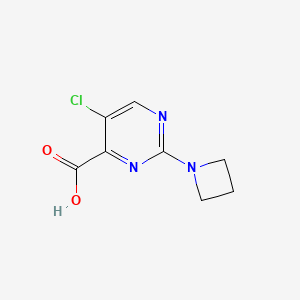
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)
![tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13324195.png)
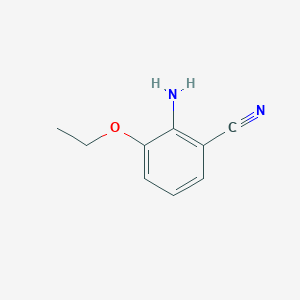
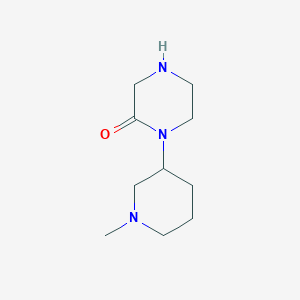

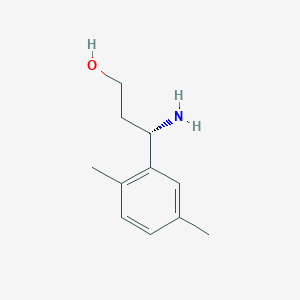
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324233.png)
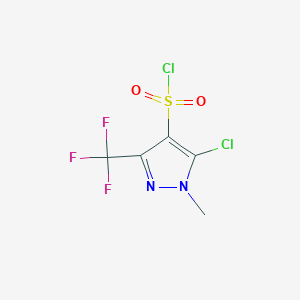
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)

